N-[(NAPHTHALEN-1-YL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(NAPHTHALEN-1-YL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a naphthalene ring, a tetrazole ring, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(NAPHTHALEN-1-YL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of naphthalen-1-ylmethylamine with an appropriate tetrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(NAPHTHALEN-1-YL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like DMF or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethyl ketones, while reduction may produce naphthalen-1-ylmethyl alcohols .
Scientific Research Applications
Chemistry
In chemistry, N-[(NAPHTHALEN-1-YL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .
Medicine
The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of N-[(NAPHTHALEN-1-YL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1,8-naphthalimide derivatives share structural similarities and are used in similar applications, such as organic light-emitting diodes (OLEDs).
Tetrazole derivatives: Other tetrazole-containing compounds are also studied for their bioactive properties and potential therapeutic applications.
Uniqueness
N-[(NAPHTHALEN-1-YL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE stands out due to its combination of a naphthalene ring, a tetrazole ring, and an allyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15N5 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-2-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C15H15N5/c1-2-10-20-18-15(17-19-20)16-11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9H,1,10-11H2,(H,16,18) |
InChI Key |
GINGVZABXUDVEH-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C=CCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.